molecular formula C11H11NO2 B13166667 2-(1-Methyl-1H-indol-5-YL)acetic acid

2-(1-Methyl-1H-indol-5-YL)acetic acid

Cat. No.: B13166667
M. Wt: 189.21 g/mol
InChI Key: LRNLMHUUAAXAHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-5-YL)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to improve efficiency and yield. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-5-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-indol-5-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indole ring system allows it to bind with high affinity to various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-indol-5-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and acetic acid moiety at the 2-position differentiate it from other indole derivatives, leading to unique reactivity and biological activity .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methylindol-5-yl)acetic acid

InChI

InChI=1S/C11H11NO2/c1-12-5-4-9-6-8(7-11(13)14)2-3-10(9)12/h2-6H,7H2,1H3,(H,13,14)

InChI Key

LRNLMHUUAAXAHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

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